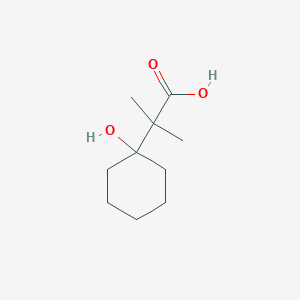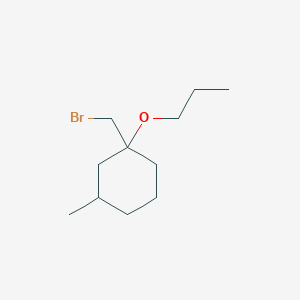
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane is an organic compound that belongs to the class of brominated cyclohexanes. This compound is characterized by a bromomethyl group attached to a cyclohexane ring, which also contains a methyl and a propoxy group. The molecular structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-3-methyl-1-propoxycyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-propoxycyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve continuous flow processes where the bromination reaction is optimized for large-scale production. This includes controlling the temperature, concentration of reagents, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines to form corresponding alcohols, nitriles, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution and elimination reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through bromomethylation, which can help in studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-propoxycyclohexane involves its reactivity as a brominated compound. The bromomethyl group is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-3-methyl-1-propoxycyclohexane can be compared with other brominated cyclohexanes, such as:
1-Bromo-3-methylcyclohexane: Lacks the propoxy group, making it less versatile in certain synthetic applications.
1-(Bromomethyl)cyclohexane: Lacks both the methyl and propoxy groups, resulting in different reactivity and applications.
1-(Bromomethyl)-3-propoxycyclohexane: Similar but lacks the methyl group, which can affect its chemical properties and reactivity.
The presence of the methyl and propoxy groups in this compound makes it unique and provides additional sites for chemical modification, enhancing its utility in various applications.
Propriétés
Formule moléculaire |
C11H21BrO |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-methyl-1-propoxycyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-3-7-13-11(9-12)6-4-5-10(2)8-11/h10H,3-9H2,1-2H3 |
Clé InChI |
CPLDFXDLWFXQMW-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1(CCCC(C1)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


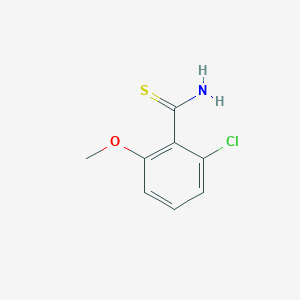
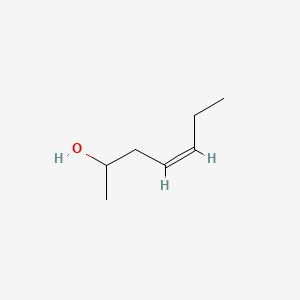
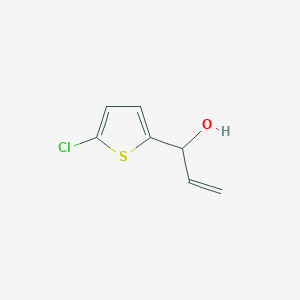
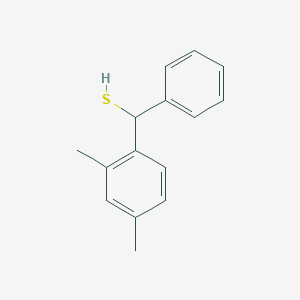
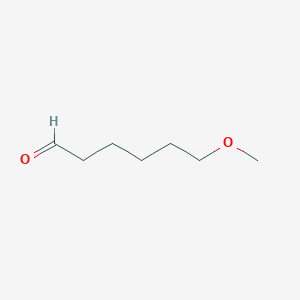
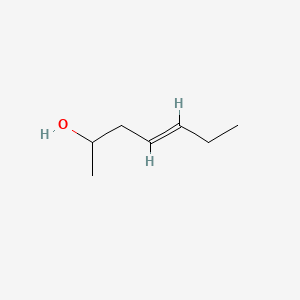
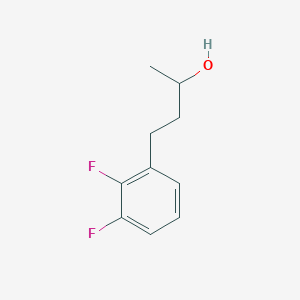
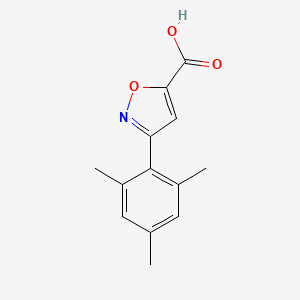

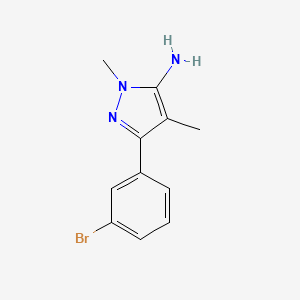
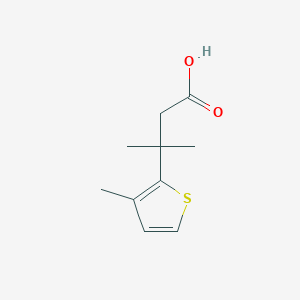
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
